Ferric sulfate nonahydrate
Description
Contextualization within the Diverse Family of Iron(III) Sulfate (B86663) Hydrates
Iron(III) sulfate, or ferric sulfate, represents a family of inorganic compounds with the general formula Fe2(SO4)3(H2O)n. wikipedia.org The value of 'n' denotes the number of water molecules of crystallization, leading to a variety of known hydrates. These water molecules are integral to the compound's crystal lattice and significantly influence its physical and chemical properties. vulcanchem.com
The family of iron(III) sulfate hydrates includes several forms, such as the pentahydrate, heptahydrate, and the subject of this article, the nonahydrate. wikipedia.orgnih.gov Naturally occurring minerals like coquimbite and paracoquimbite are nonahydrate forms of ferric sulfate. wikipedia.orgatamanchemicals.com Other related minerals include kornelite (heptahydrate) and quenstedtite (decahydrate). wikipedia.org The anhydrous form, Fe2(SO4)3, also exists and is typically a grayish-white crystalline solid. wikipedia.orgbyjus.com
The nonahydrate, with the chemical formula Fe2(SO4)3·9H2O, is a yellow crystalline solid. vulcanchem.combyjus.com Its specific hydration state distinguishes it from other members of the ferric sulfate family, impacting its solubility, stability, and reactivity. For instance, upon heating, ferric sulfate nonahydrate begins to lose its water of crystallization at approximately 175°C, a lower temperature than the decomposition temperature of the anhydrous form, which is around 480°C. vulcanchem.combyjus.com
| Hydrate (B1144303) Form | Chemical Formula | Common Name/Mineral | Molar Mass (g/mol) | Appearance |
|---|---|---|---|---|
| Anhydrous | Fe2(SO4)3 | - | 399.88 | Grayish-white crystals wikipedia.org |
| Pentahydrate | Fe2(SO4)3·5H2O | - | 489.96 | - |
| Heptahydrate | Fe2(SO4)3·7H2O | Kornelite wikipedia.org | - | - |
| Nonahydrate | Fe2(SO4)3·9H2O | Coquimbite, Paracoquimbite wikipedia.org | 562.00 wikipedia.org | Yellowish crystalline solid vulcanchem.com |
| Decahydrate | Fe2(SO4)3·10H2O | Quenstedtite wikipedia.org | - | - |
Academic Importance of Comprehensive this compound Investigations
The academic importance of this compound stems from its role as a model compound for studying the behavior of hydrated metal sulfates. Its well-defined crystalline structure, which can be characterized by techniques like X-ray diffraction (XRD), provides a basis for understanding more complex mineral systems. wikipedia.orgusra.edu The study of its thermal decomposition provides insights into the kinetics and mechanisms of dehydration and phase transitions in hydrated salts. vulcanchem.comiaea.org
Furthermore, the speciation of iron(III) in aqueous solutions derived from this compound is of fundamental interest. wikipedia.org Understanding the formation of aquo-hydroxo complexes such as [Fe(H2O)6]³⁺ and [Fe(H2O)5(OH)]²⁺ is crucial for predicting its reactivity in various chemical processes. wikipedia.org These investigations are vital for applications ranging from catalyst development to environmental remediation.
Overview of Advanced Research Areas and Methodological Approaches
Advanced research on this compound is concentrated in several key areas, driven by its unique chemical properties.
Catalysis: this compound is explored as a catalyst and a precursor for catalytic materials. tnjchem.com Its acidic nature and the presence of high-valent iron make it a candidate for catalyzing various organic reactions. Research in this area often involves synthesizing nanostructured materials and evaluating their catalytic performance.
Environmental Science: A significant area of research focuses on the application of this compound in environmental remediation. It is investigated for its potential to immobilize heavy metals and metalloids, such as arsenic, in contaminated soils. researchgate.net The mechanism involves the formation of insoluble precipitates and adsorption onto iron oxide species formed from the hydrolysis of ferric sulfate. researchgate.net Additionally, its use as a coagulant in water and wastewater treatment to remove suspended solids, phosphorus, and other contaminants is a subject of ongoing study to optimize efficiency and minimize sludge production. atamanchemicals.commaterial-properties.orgeinpresswire.com
Materials Science: The synthesis and characterization of novel materials derived from this compound is an active research front. This includes the preparation of iron oxides with controlled particle sizes and morphologies for various applications. iaea.org Methodological approaches employed in these studies are diverse and sophisticated. X-ray diffraction (XRD) is fundamental for crystal structure determination. usra.eduwustl.edu Spectroscopic techniques, including Raman and infrared (IR) spectroscopy, are used to probe the vibrational modes of the sulfate and water components, providing detailed structural information. usra.eduusgs.gov Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for studying the thermal stability and decomposition pathways of the hydrate. iaea.orgcsic.es
| Research Area | Focus | Key Methodologies |
|---|---|---|
| Catalysis | Development of catalysts for organic synthesis. | Performance testing in catalytic reactors, surface area analysis. |
| Environmental Science | Immobilization of heavy metals in soil, water and wastewater treatment. researchgate.neteinpresswire.com | Leaching tests, spectroscopic analysis of treated soil/water. researchgate.net |
| Materials Science | Synthesis of iron oxide nanoparticles and other advanced materials. iaea.org | X-ray Diffraction (XRD), Electron Microscopy (SEM/TEM), Spectroscopic analysis (Raman, IR). usra.eduwustl.eduusgs.gov |
Structure
2D Structure
Properties
Molecular Formula |
Fe2H18O21S3 |
|---|---|
Molecular Weight |
562 g/mol |
IUPAC Name |
iron(3+);trisulfate;nonahydrate |
InChI |
InChI=1S/2Fe.3H2O4S.9H2O/c;;3*1-5(2,3)4;;;;;;;;;/h;;3*(H2,1,2,3,4);9*1H2/q2*+3;;;;;;;;;;;;/p-6 |
InChI Key |
FCKJABJGVFTWPW-UHFFFAOYSA-H |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] |
Synonyms |
ferric sulfate ferric sulfate heptahydrate ferric sulfate hexahydrate ferric sulfate hydrate ferric sulfate monohydrate ferric sulfate nonahydrate ferric sulfate tetrahydrate ferric sulfate trihydrate ferric sulfate, basic polyferric sulfate |
Origin of Product |
United States |
Solution Chemistry and Hydrolysis Mechanisms of Ferric Sulfate Species
Hydrolytic Behavior and Aqueous Speciation of Iron(III) Ions
The high positive charge and small ionic radius of the ferric ion (Fe³⁺) result in a strong interaction with water molecules, leading to a cascade of hydrolysis reactions. This process significantly influences the solubility and bioavailability of iron. nih.gov In most surface waters, soluble Fe³⁺ is scarce; its hydrolysis products and precipitates are the most common species. nih.gov
The hydrolysis of aqueous Fe(III) begins with the deprotonation of water molecules coordinated to the ferric ion, [Fe(H₂O)₆]³⁺. This occurs in a stepwise manner, initially forming monomeric and dimeric hydroxo complexes. wiley.com These initial reactions can be represented as:
[Fe(H₂O)₆]³⁺ + H₂O ⇌ [Fe(OH)(H₂O)₅]²⁺ + H₃O⁺
[Fe(OH)(H₂O)₅]²⁺ + H₂O ⇌ [Fe(OH)₂(H₂O)₄]⁺ + H₃O⁺
2[Fe(H₂O)₆]³⁺ + 2H₂O ⇌ [Fe₂(OH)₂(H₂O)₈]⁴⁺ + 2H₃O⁺
As hydrolysis progresses, these simple species can polymerize into larger, polynuclear complexes. nih.gov This polymerization eventually leads to the formation of precipitates, often as basic ferric sulfate (B86663) compounds. wiley.com The specific mineral phases that form are highly dependent on solution conditions like pH and sulfate concentration. taylorandfrancis.com Common precipitates from ferric sulfate solutions include schwertmannite (Fe₈O₈(OH)₆SO₄) and goethite (α-FeOOH). taylorandfrancis.comresearchgate.net For instance, schwertmannite is typically formed in environments with a pH between 2.8 and 4.5, while goethite may form alongside it or at higher pH values. taylorandfrancis.comacademie-sciences.fr In some cases, metastable phases like ferrihydrite can also form. academie-sciences.fr
The distribution of iron(III) species in solution is critically dependent on pH. nih.govwiley.com At a very low pH (below ~2.5), the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, is the predominant species. nih.govresearchgate.net As the pH rises, hydrolysis proceeds, and various hydroxo complexes become more significant.
The process of oligomerization, where monomers and dimers combine to form larger polynuclear ions, also intensifies with increasing pH. nih.govacs.org These polynuclear species are intermediates that eventually age into either crystalline compounds or amorphous precipitates. wiley.com The tetrahedrally coordinated [Fe(OH)₄]⁻ species becomes dominant in strongly alkaline solutions (pH > 13). researchgate.net
Table 1: Dominant Aqueous Iron(III) Species as a Function of pH This table provides a simplified overview of the primary iron(III) species expected in a pure aqueous system. The presence of other ions, like sulfate, will further influence this distribution.
| pH Range | Predominant Iron(III) Species |
|---|---|
| < 2.5 | [Fe(H₂O)₆]³⁺ |
| 2.5 - 4.5 | [Fe(OH)]²⁺, [Fe₂(OH)₂]⁴⁺ |
| 4.5 - 7.0 | [Fe(OH)₂]⁺, Polynuclear species |
| 7.0 - 12.0 | Fe(OH)₃ (colloidal/precipitate) |
The speed and outcome of Fe(III) hydrolysis and precipitation are governed by several key factors:
pH: This is the most critical variable. wiley.com Increasing the pH accelerates hydrolysis, leading to faster precipitation and influencing which mineral phase is formed. academie-sciences.frnih.gov For example, goethite formation is often favored under more acidic conditions, while ferrihydrite precipitates at pH values above 6.5. academie-sciences.fr
Temperature: Higher temperatures generally increase the rate of hydrolysis reactions. tidjma.tnresearchgate.net Temperature can also dictate the final crystalline product; for example, aging schwertmannite at elevated temperatures (e.g., 36 to 45 °C) can promote its transformation into jarosite. researchgate.net
Iron Concentration: The initial Fe(III) concentration directly impacts the kinetics. researchgate.net Higher concentrations can lead to faster nucleation and the formation of different precipitate phases. researchgate.net
Presence of Other Ions: Anions in the solution, such as sulfate, chloride, and various organic ligands, can form complexes with Fe(III), competing with hydrolysis and affecting the stability and structure of the resulting precipitates. nih.govresearchgate.netosti.gov
Complexation and Ionic Interactions in Solution
In addition to hydrolysis, ferric ions readily form complexes with both inorganic anions and organic ligands, which can significantly alter their solubility and reactivity in solution.
Organic ligands can form highly stable complexes with Fe(III), often preventing its precipitation even at neutral or alkaline pH. nih.gov Chelating agents are a class of organic ligands that bind to a metal ion through multiple coordination sites, forming exceptionally stable structures.
A prominent example is diethylenetriaminepentaacetic acid (DTPA), an octadentate ligand. researchgate.netresearchgate.net DTPA forms a very stable complex with Fe(III), which is critical in applications like agriculture for iron delivery to plants. The stability constant (log K_ML_) for the Fe(III)-DTPA complex is reported to be approximately 27.3, which is several orders of magnitude higher than that of the analogous complex with Gd(III). mdpi.com This high stability effectively sequesters the iron ion, keeping it soluble and preventing the formation of iron hydroxide (B78521) precipitates across a wide pH range. researchgate.netnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula / General Class |
|---|---|
| Ferric sulfate | Fe₂(SO₄)₃ |
| Ferric sulfate nonahydrate | Fe₂(SO₄)₃·9H₂O |
| Schwertmannite | Fe₈O₈(OH)₆SO₄ |
| Goethite | α-FeOOH |
| Ferrihydrite | 5Fe₂O₃·9H₂O (approximate) |
| Jarosite | KFe₃(SO₄)₂(OH)₆ (general form) |
Influence of Co-existing Cations (e.g., Al³⁺, Fe²⁺) on Solution Chemistry
The presence of Al³⁺ can affect the solubility of ferric sulfate. Specifically, the addition of aluminum sulfate lowers the solubility of ferric sulfate. iosrjournals.org In systems containing both iron and aluminum, the formation of mixed metal-sulfate minerals can occur. For instance, the mineral mikasaite is a mixed iron-aluminum sulfate with the chemical formula (Fe³⁺, Al³⁺)₂(SO₄)₃. wikipedia.org
The presence of ferrous iron (Fe²⁺) also plays a crucial role. Ferric sulfate solutions are often produced by the oxidation of ferrous sulfate. wikipedia.org In dilute solutions, ferric sulfate can be reduced by metallic iron to ferrous sulfate. iosrjournals.org The presence of Fe²⁺ can influence the precipitation of iron hydroxides. The oxidation of Fe(II) is autocatalyzed by the presence of ferric hydroxide [Fe(OH)₃], leading to the rapid precipitation of this highly insoluble species at pH levels above 5.0. santos.com This process is a key factor in limiting the concentration of dissolved iron in aqueous systems. santos.com
In the context of pressure oxidation of sulfide (B99878) ores, the presence of various cations can lead to the formation of complex precipitates. For example, in the presence of alkali salts, silver can co-precipitate with alkali jarosites. ubc.ca The type and concentration of these co-existing cations dictate the specific mineral phases that form and can impact the recovery of valuable metals. ubc.ca
The table below summarizes the influence of selected co-existing cations on the solution chemistry of ferric sulfate.
| Co-existing Cation | Influence on Ferric Sulfate Solution Chemistry | Reference |
| Aluminum (Al³⁺) | Decreases the solubility of ferric sulfate. Can form mixed iron-aluminum sulfate minerals like mikasaite. | iosrjournals.orgwikipedia.org |
| Ferrous Iron (Fe²⁺) | Can be oxidized to form ferric sulfate. Its oxidation is autocatalyzed by ferric hydroxide, leading to rapid precipitation of Fe(OH)₃ above pH 5.0. | wikipedia.orgsantos.com |
| Alkali Cations (e.g., K⁺, Na⁺) | Can lead to the co-precipitation of jarosites, especially in processes like pressure oxidation. Generally have a lesser effect on adsorption processes compared to divalent cations. | ubc.camdpi.comresearchgate.net |
| Divalent Cations (e.g., Mg²⁺, Ca²⁺) | Can significantly inhibit the adsorption of certain compounds onto iron-containing minerals. | mdpi.comresearchgate.net |
Rheological Properties of Concentrated Ferric Sulfate Solutions
The rheological properties, particularly the viscosity, of concentrated ferric sulfate solutions are highly dependent on both concentration and temperature. Understanding these properties is crucial for applications involving the transport and handling of these solutions.
Research has shown that the viscosity of ferric sulfate solutions increases with higher concentrations and lower temperatures. usra.edu Experimental measurements have demonstrated a wide range of viscosities, from 7.0 x 10⁻³ Pa·s for a 38.8 wt% solution at 285 K to 4.6 Pa·s for a 58.2 wt% solution at 260 K. usra.edu This represents a significant increase in viscosity, up to several orders of magnitude higher than that of pure water at 273 K. usra.edu
The relationship between viscosity, temperature, and concentration can be described by an Arrhenius-type law. usra.eduresearchgate.net The viscosity's dependence on temperature follows a linear relationship when plotting the natural logarithm of viscosity against the inverse of temperature, which is characteristic of an activated process. researchgate.net The activation energy for viscous flow, determined from these plots, also increases with the concentration of ferric sulfate. researchgate.net
The table below presents viscosity data for ferric sulfate solutions at various concentrations and temperatures, illustrating the significant impact of these parameters.
| Concentration (wt%) | Temperature (K) | Viscosity (Pa·s) |
| 38.8 | 285 | 7.0 x 10⁻³ |
| 58.2 | 260 | 4.6 |
Data sourced from experimental measurements. usra.edu
The flow behavior of concentrated ferric sulfate solutions can transition from laminar to turbulent depending on the conditions. researchgate.net At lower temperatures and higher concentrations, where viscosity is high, laminar flow is more likely. researchgate.net Conversely, at higher temperatures and lower viscosities, turbulent flow is expected. researchgate.net The rheological behavior of these solutions can also be influenced by the presence of other components, which can modify the yield stress and viscosity of the fluid. google.com For instance, the addition of rheology modifiers can be used to alter the flow properties of aqueous dispersions containing ferric sulfate. google.com
Thermodynamics and Reaction Kinetics of Ferric Sulfate Systems
Thermodynamic Stability of Hydrates and Phase Equilibria
The thermodynamic stability of ferric sulfate (B86663) hydrates is crucial for understanding their formation, persistence, and transformation in various environments. This stability is typically represented through phase diagrams, which map the conditions of temperature, pressure, and composition under which different solid phases are in equilibrium with each other and with the aqueous solution.
The ternary phase diagram for the Fe₂(SO₄)₃-H₂SO₄-H₂O system is a fundamental tool for delineating the crystallization pathways and equilibrium conditions for various ferric sulfate hydrates. These diagrams are constructed by systematically studying the solid-liquid equilibria at different temperatures. For instance, studies have utilized these diagrams to determine the necessary compositions and conditions for crystallizing ferric sulfate hydrates from solutions rich in ferric ions and sulfuric acid uctm.edu.
The system H₂SO₄-Fe₂(SO₄)₃-H₂O has been modeled to support metallurgical applications, such as the regeneration of pickling acids researchgate.netresearchgate.net. By minimizing the Gibbs energy, phase diagrams can be calculated for various temperatures, showing the stability fields of different hydrates uctm.edu. At low temperatures, this system is known to form a variety of hydrated phases, including complex salts that incorporate sulfuric acid into their structure. One such compound, Fe₂(SO₄)₃·H₂SO₄·28H₂O, has been prepared at temperatures between 235 and 239 K (-38 and -34 °C) from acidic solutions, as predicted by the phase diagram semanticscholar.orgresearchgate.netnih.gov. The analysis of this compound reveals it has the structural features of an oxonium alum, (H₅O₂)Fe(SO₄)₂·12H₂O semanticscholar.orgresearchgate.netnih.gov.
The composition of the equilibrium liquid and solid phases at a given temperature provides the data points for constructing the isothermal ternary diagram. Below is a conceptual representation of data that can be derived from such diagrams, illustrating the solubility of ferric sulfate in aqueous sulfuric acid at a constant temperature.
Solubility Data in the Fe₂(SO₄)₃-H₂SO₄-H₂O System at 25°C (Conceptual)
| H₂SO₄ (wt%) | Fe₂(SO₄)₃ (wt%) | H₂O (wt%) | Equilibrium Solid Phase |
|---|---|---|---|
| 5.0 | 42.5 | 52.5 | Fe₂(SO₄)₃·9H₂O (Paracoquimbite) |
| 15.0 | 35.0 | 50.0 | Fe₂(SO₄)₃·9H₂O (Paracoquimbite) |
| 30.0 | 20.0 | 50.0 | FeH(SO₄)₂·4H₂O (Rhomboclase) |
| 45.0 | 10.0 | 45.0 | FeH(SO₄)₂·4H₂O (Rhomboclase) |
Note: The data in this table is illustrative and intended to represent the type of information derived from phase diagram studies.
The stability of a specific ferric sulfate hydrate (B1144303) is dependent on environmental conditions, primarily temperature and relative humidity (RH). Extensive experimental studies have been conducted to map the stability fields and determine the phase boundaries between different hydrates. These experiments often involve placing synthesized ferric sulfate phases in controlled environments with specific temperature and RH levels for extended periods and monitoring their transformations wpmucdn.com.
Studies have investigated the stability of several common ferric sulfate hydrates, including ferricopiapite (Fe₄.₆₇(SO₄)₆(OH)₂·20H₂O), kornelite (Fe₂(SO₄)₃·7H₂O), pentahydrated ferric sulfate (Fe₂(SO₄)₃·5H₂O), and rhomboclase (FeH(SO₄)₂·4H₂O) wpmucdn.com. For example, at 50°C and relative humidity between 42-47%, ferricopiapite and rhomboclase can crystallize from solution and subsequently combine to form kornelite or paracoquimbite (Fe₂(SO₄)₃·9H₂O) researchgate.net. At lower temperatures (2°C) and similar RH, the initially formed ferricopiapite and rhomboclase appear to be stable over longer periods researchgate.net. At low RH (≤ 31%) and temperatures of both 2°C and 50°C, an amorphous ferric sulfate tends to form researchgate.net.
The phase boundary between kornelite and pentahydrated ferric sulfate has been experimentally determined using humidity-buffer techniques. This transition is of particular interest for understanding mineral stability in environments with fluctuating water availability. Thermodynamic analysis of this transition allows for the calculation of enthalpy and Gibbs free energy changes associated with the hydration/dehydration process usgs.gov.
Experimentally Determined Stability of Ferric Sulfate Hydrates
| Starting Phase | Temperature (°C) | Relative Humidity (%) | Observed Final Phase(s) | Duration |
|---|---|---|---|---|
| Ferricopiapite | 50 | 42 | Kornelite | > 18 months |
| Ferricopiapite | 50 | 47 | Paracoquimbite | > 18 months |
| Aqueous Solution | 2 | 34-43 | Ferricopiapite + Rhomboclase | 385 days |
| Aqueous Solution | 50 | ≤ 31 | Amorphous Ferric Sulfate | Variable |
| Kornelite | 36-56 | Variable (at phase boundary) | Pentahydrated Ferric Sulfate | Variable |
Note: This table summarizes findings from various stability studies wpmucdn.comresearchgate.netusgs.gov.
When subjected to high temperatures, hydrated ferric sulfates undergo a series of transformations, beginning with dehydration followed by decomposition. The specific pathways and products depend on the starting material and the surrounding atmosphere.
The thermal decomposition of ferric sulfate (Fe₂(SO₄)₃) ultimately yields ferric oxide (Fe₂O₃) and sulfur oxides (SO₂ and SO₃) . The decomposition of anhydrous iron sulfate into ferric oxide generally occurs at temperatures between 810 and 960 K (537 and 687 °C) akjournals.com.
Studies on basic ferric sulfate, FeOHSO₄, show a multi-step decomposition process. An initial endothermic peak around 536°C corresponds to dehydroxylation, where the hydroxyl group is lost as a water molecule scispace.comresearchgate.net. This process leads to the partial decomposition of FeOHSO₄ into α-Fe₂(SO₄)₃ and the formation of an intermediate phase, ferric oxysulfate (Fe₂O(SO₄)₂), around 490°C scispace.com. The ferric oxysulfate is stable only within a narrow temperature range and decomposes as the temperature rises further. The rhombohedral α-Fe₂(SO₄)₃ phase forms and persists up to about 700°C, after which it decomposes to hematite (B75146) (α-Fe₂O₃) scispace.com.
The thermal behavior of hydrated ferrous sulfate (FeSO₄·nH₂O) also provides insight, as its oxidation can lead to ferric compounds. The dehydration of FeSO₄·7H₂O in an inert atmosphere occurs in steps, forming tetrahydrate and monohydrate intermediates before becoming anhydrous around 300°C mdpi.comresearchgate.net. The subsequent decomposition of anhydrous FeSO₄ to Fe₂O₃ starts above 500°C mdpi.com. The apparent activation energy for this decomposition is approximately 250 kJ/mol, indicating a strong dependence on temperature mdpi.comresearchgate.net.
Thermal Decomposition Stages of Iron Sulfates
| Compound | Temperature Range (°C) | Process | Products |
|---|---|---|---|
| FeSO₄·7H₂O | ~150 - 225 | Dehydration | FeSO₄·H₂O |
| FeSO₄·H₂O | > 225 | Dehydration | FeSO₄ |
| FeOHSO₄ | ~490 - 540 | Dehydroxylation/Decomposition | Fe₂O(SO₄)₂, α-Fe₂(SO₄)₃ |
| FeSO₄ (anhydrous) | > 500 | Decomposition | Fe₂O₃, SO₂, SO₃ |
| Fe₂(SO₄)₃ (anhydrous) | ~540 - 700 | Decomposition | Fe₂O₃, SO₃ |
Note: This table compiles data from several thermal analysis studies akjournals.comscispace.commdpi.com.
Reaction Kinetics in Solution and Solid State
The kinetics of reactions involving ferric sulfate are critical in both industrial processes and natural geochemical cycles. These include hydrolysis and polymerization in aqueous solutions and oxidation-reduction reactions.
In aqueous solutions, ferric ions (Fe³⁺) undergo hydrolysis to form various monomeric and polymeric hydroxo complexes. The extent of hydrolysis and polymerization is highly dependent on factors like pH, temperature, and the concentration of ferric ions.
The hydrolysis of ferric sulfate at elevated temperatures (e.g., 200°C) has been found to follow first-order kinetics with respect to the Fe(III) concentration acs.orgresearchgate.net. The rate can be expressed by the equation rhyd = khyd(CFe(III) − CFe(III),eq), with an apparent kinetic constant (khyd) determined to be around 10⁻² min⁻¹ acs.orgresearchgate.net. The products of this hydrolysis can vary; at high initial Fe(III) concentrations, the formation of basic ferric sulfate is often kinetically favored, while lower concentrations can lead to the production of hematite (Fe₂O₃) acs.orgresearchgate.netresearchgate.net.
The hydrolysis and subsequent polymerization of ferric ions are the basis for the production of polyferric sulfate (PFS), an effective coagulant researchgate.net. The general formula for PFS is often given as [Fe₂(OH)ₙ(SO₄)₃₋ₙ/₂]ₘ researchgate.netgoogle.com. The hydrolysis behavior of ferric sulfate (FS) differs from that of pre-polymerized PFS. In FS solutions, fast-reacting Fe(III) polymers are the dominant species, whereas PFS contains a larger fraction of slow-reacting iron polymers nih.gov. This polymerization involves the formation of hydroxide (B78521) bridges between iron centers, leading to larger, more complex polynuclear species researchgate.net.
The oxidation of ferrous iron (Fe(II)) to ferric iron (Fe(III)) is a key reaction in many systems. The kinetics of this process are influenced by pH, the concentration of oxidants (like dissolved oxygen), temperature, and the presence of catalysts.
The oxidation of Fe(II) by oxygen is significantly pH-dependent. The rate is relatively constant at pH values below 3 but increases rapidly at more basic pH levels depauw.edu. This is attributed to the formation of Fe(II)-hydroxide complexes, which are more easily oxidized than the free Fe²⁺ ion depauw.edu. The reaction is generally first-order with respect to both Fe(II) and the partial pressure of oxygen, and inverse second-order with respect to the H₃O⁺ concentration at pH > 3.5 depauw.edu.
The presence of sulfate ions can affect the kinetics. Sulfate can form complexes with Fe(III), which can influence the rates of reactions involving the Fe(III)/Fe(II) redox couple researchgate.netnih.gov. For instance, in Fe(III)/H₂O₂ systems, the complexation of Fe(III) by sulfate ions is a primary reason for the observed decrease in the rate of oxidation of organic compounds researchgate.netnih.gov.
Catalysts can significantly accelerate the Fe(II) to Fe(III) oxidation. Studies have demonstrated the effectiveness of catalysts like active carbon and manganese dioxide doi.orgresearchgate.net. The oxidation rate increases with higher temperatures and catalyst concentrations researchgate.net. In some cases, the product of the reaction, ferric hydroxide (Fe(OH)₃), can itself act as a catalyst, a phenomenon known as autocatalysis researchgate.net. The catalytic rate constant has been shown to increase with Fe(III) concentration up to a certain point, after which it may decrease researchgate.net.
Kinetic Parameters for Fe(II) Oxidation
| System/Conditions | Reaction Order w.r.t. [Fe(II)] | Reaction Order w.r.t. P(O₂) | Key Influencing Factors |
|---|---|---|---|
| Acidic solution (pH > 3.5) | First | First | pH (rate increases with pH) depauw.edu |
| Catalytic (Active Carbon) | - | - | Mass transfer effects, catalyst textural parameters doi.org |
| Catalytic (MnO₂) | First | - | Temperature, catalyst concentration researchgate.net |
| Autocatalytic (Fe(OH)₃) | - | - | pH, Fe(III) concentration researchgate.net |
Dissolution and Precipitation Kinetics (e.g., Iron Precipitation in Acid Mine Drainage, Jarosite Formation)
The dissolution and precipitation of ferric sulfate are critical processes in various environmental and industrial contexts, most notably in the formation and chemistry of acid mine drainage (AMD). The kinetics of these reactions are complex, influenced by a multitude of factors including pH, temperature, solution composition, and the presence of microbial activity.
In acidic solutions, ferric iron (Fe³⁺) is relatively soluble. However, as the pH increases, hydrolysis reactions occur, leading to the formation of various iron oxyhydroxide precipitates. This process is a key factor in the natural attenuation of contaminants in AMD environments. The precipitation of ferric iron from ferric sulfate solutions is not instantaneous and is characterized by an induction time, which is the period between the addition of a base and the first detection of a precipitate. Research has shown that this induction time is a function of pH, sulfate concentration, and the initial ferric iron concentration. imwa.info
A key precipitate in many sulfate-rich acidic environments is jarosite, a hydrous potassium iron sulfate mineral. The formation of jarosite from ferric sulfate solutions is a significant process in the geochemical cycling of iron and sulfur. The kinetics of jarosite precipitation are influenced by factors such as temperature, pH, and the presence of seed crystals. Studies have shown that increasing temperature and the addition of jarosite seed crystals can significantly increase the rate of precipitation. rruff.info The dissolution of jarosite, in turn, can release ferric iron, sulfate, and acidity back into the environment, a process that is influenced by pH and the presence of complexing agents. anu.edu.au
Iron Precipitation in Acid Mine Drainage
Acid mine drainage is characterized by low pH and high concentrations of dissolved metals and sulfate, primarily resulting from the oxidation of sulfide (B99878) minerals like pyrite (B73398). The precipitation of iron from these solutions is a crucial step in both natural attenuation and active treatment systems. The kinetics of this process are complex and influenced by various chemical and biological factors.
Research into the precipitation kinetics of ferric iron in synthetic AMD has revealed that the induction time for precipitation is a key parameter. This induction time is the delay before the onset of precipitation after conditions become favorable (e.g., after the addition of a neutralizing agent). It has been demonstrated that the induction time is influenced by pH, iron concentration, and sulfate concentration. imwa.info
An empirical model has been developed to predict the induction time for ferric iron precipitation in synthetic AMD: imwa.info
log t_ind = 6.7 - 1.29(pH) + 0.94 log[SO₄²⁻] - 0.36 log[Fe³⁺]
Where:
t_ind is the induction time in minutes
[SO₄²⁻] is the sulfate concentration in mM
[Fe³⁺] is the ferric iron concentration in mM
This model highlights that higher pH and ferric iron concentrations lead to shorter induction times, while higher sulfate concentrations increase the induction time. The inhibitory effect of sulfate is attributed to its sorption onto the surface of the growing iron oxyhydroxide particles, which hinders further growth. imwa.info
| pH | Sulfate Concentration (mM) | Ferric Iron Concentration (mM) | Predicted Induction Time (minutes) |
|---|---|---|---|
| 2.5 | 50 | 10 | 107.5 |
| 3.0 | 50 | 10 | 27.2 |
| 3.5 | 50 | 10 | 6.9 |
| 3.0 | 100 | 10 | 51.1 |
| 3.0 | 20 | 10 | 14.8 |
| 3.0 | 50 | 5 | 33.1 |
Jarosite Formation
Jarosite is a common secondary mineral in AMD environments and its formation plays a significant role in the geochemistry of these systems. It precipitates from acidic, sulfate-rich solutions containing ferric iron and a suitable cation such as potassium, sodium, or ammonium.
The kinetics of jarosite precipitation have been studied under various conditions. The rate of formation is influenced by temperature, pH, and the presence of seed material. For instance, the rate of ammonium jarosite precipitation has been found to be significantly greater than that of sodium jarosite under similar conditions. rruff.info The presence of jarosite seed crystals can dramatically increase the precipitation rate. rruff.info
The general chemical reaction for the precipitation of potassium jarosite is:
K⁺ + 3Fe³⁺ + 2SO₄²⁻ + 6H₂O → KFe₃(SO₄)₂(OH)₆(s) + 6H⁺
The dissolution of jarosite is also a kinetically controlled process. Under acidic conditions, jarosite can dissolve, releasing iron, sulfate, and potassium into the solution. The rate of dissolution is dependent on factors such as pH and temperature, with lower pH and higher temperatures generally leading to faster dissolution rates. mdpi.com
Crystallization Kinetics and Crystal Growth Phenomena
The crystallization of ferric sulfate from aqueous solutions is a complex process that involves both nucleation and crystal growth. The specific hydrate that crystallizes, such as ferric sulfate nonahydrate, depends on factors like temperature, supersaturation, and the presence of impurities. While detailed kinetic data specifically for this compound is limited in readily available literature, studies on the crystallization of various ferric sulfate hydrates from industrial waste solutions provide valuable insights into the phenomena.
Research on the crystallization of ferric sulfate from iron-rich waste solutions has shown that a mixture of hydrated phases can be obtained. These can include rhomboclase (FeH(SO₄)₂·4H₂O), ferric sulfate with eight water molecules (Fe₂(SO₄)₃·8H₂O), and a ferric sulfate hydroxide hydrate (Fe₄.₆₇(SO₄)₆(OH)₂·20H₂O). uctm.eduresearchgate.net Subsequent aging of this sludge at elevated temperatures (e.g., 373 K) can lead to the formation of more stable phases, including paracoquimbite (Fe₂(SO₄)₃·9H₂O), which is a nonahydrate. uctm.eduresearchgate.net
The process of crystallization is initiated by nucleation, which is the formation of stable crystalline nuclei from a supersaturated solution. Following nucleation, these nuclei grow into larger crystals. Both nucleation and crystal growth are driven by the degree of supersaturation in the solution.
| Condition | Observed Crystalline Phases |
|---|---|
| Initial crystallization from waste solution | Rhomboclase (FeH(SO₄)₂·4H₂O), Fe₂(SO₄)₃·8H₂O, Ferric sulfate hydroxide hydrate (Fe₄.₆₇(SO₄)₆(OH)₂·20H₂O) |
| Sludge aged for 7 days at 373 K | Ferric sulfate hydroxide hydrate (Fe₄.₆₇(SO₄)₆(OH)₂·8H₂O), Paracoquimbite (Fe₂(SO₄)₃·9H₂O) |
The morphology and size of the resulting crystals are influenced by the kinetics of nucleation and growth. Rapid nucleation followed by slow growth tends to produce a large number of small crystals, while slow nucleation and rapid growth can lead to fewer, larger crystals. Factors such as temperature, pH, and the presence of impurities can affect both of these rates and, consequently, the final crystal size distribution and morphology.
Catalytic Applications and Mechanistic Studies Involving Hydrated Ferric Sulfate
Homogeneous Catalysis by Soluble Hydrated Ferric Sulfate (B86663)
In its soluble form, hydrated ferric sulfate acts as an efficient Lewis acid catalyst, facilitating a range of organic reactions. ics-ir.org The catalytic activity is attributed to the ferric ions (Fe³⁺) which can accept electron pairs, thereby activating substrates for subsequent transformations. mdpi.com
Hydrated ferric sulfate has proven to be an effective catalyst for the protection of alcohols and phenols via tetrahydropyranylation. cdnsciencepub.com This process involves the reaction of an alcohol or phenol (B47542) with dihydropyran to form a tetrahydropyranyl (THP) ether, a common protecting group in organic synthesis. The reaction proceeds efficiently at or near ambient temperatures, and the catalyst can be recovered and reused. cdnsciencepub.com Notably, selective monotetrahydropyranylation of symmetrical diols can also be achieved under similar conditions. cdnsciencepub.com
The mechanism of tetrahydropyranylation involves the activation of dihydropyran by the Lewis acidic ferric sulfate, making it more susceptible to nucleophilic attack by the hydroxyl group of the alcohol or phenol.
Furthermore, hydrated ferric sulfate catalyzes the formation of acylals (geminal diacetates) from aldehydes and acetic anhydride (B1165640). koreascience.krresearchgate.net Acylals serve as protecting groups for aldehydes. The reaction is typically carried out under mild conditions, and the catalyst demonstrates good activity and reusability. koreascience.kr
Table 1: Homogeneous Catalytic Applications of Hydrated Ferric Sulfate
| Reaction | Substrates | Product | Catalyst | Key Features | Reference |
|---|---|---|---|---|---|
| Tetrahydropyranylation | Alcohols, Phenols, Dihydropyran | Tetrahydropyranyl (THP) ethers | Fe₂(SO₄)₃·xH₂O | Mild conditions, reusable catalyst, selective for symmetrical diols | cdnsciencepub.com |
| Acylal Formation | Aldehydes, Acetic Anhydride | Acylals (geminal diacetates) | Fe₂(SO₄)₃·xH₂O | Efficient, reusable catalyst | koreascience.krresearchgate.net |
| O-Glycosylation | Glycals, Alcohols | 2,3-Unsaturated-O-glycosides | Fe₂(SO₄)₃·xH₂O | High α-selectivity, applicable to perbenzyl glycals | researchgate.net |
| Multi-component Reaction | Phthalhydrazide, Aromatic Aldehydes, Cyclic-1,3-diketones | 2H-indazolo[2,1-b]phthalazine-trione derivatives | Fe₂(SO₄)₃·xH₂O | One-pot synthesis, reusable catalyst | koreascience.krresearchgate.net |
A notable application of hydrated ferric sulfate is in stereoselective O-glycosylation through the Ferrier rearrangement. researchgate.net This reaction allows for the synthesis of 2,3-unsaturated glycosides from glycals (1,2-unsaturated sugars). When using peracetylated or perbenzylated glycals and various alcohols as nucleophiles, hydrated ferric sulfate catalyzes the rearrangement to afford the corresponding 2,3-unsaturated-O-glycosides with high α-selectivity. researchgate.net This method is significant as it demonstrates the effective use of a Lewis acid to promote the Ferrier rearrangement over the typically observed addition reactions with peralkylated glycals. researchgate.net The catalyst's ability to be recycled without significant loss of activity adds to the practicality of this protocol. researchgate.net
Hydrated ferric sulfate has been successfully employed as a catalyst in one-pot, multi-component reactions (MCRs), which are highly efficient for the synthesis of complex molecules from simple starting materials in a single step. koreascience.kr An example is the synthesis of 2H-indazolo[2,1-b]phthalazine-trione derivatives through a three-component condensation of phthalhydrazide, aromatic aldehydes, and cyclic 1,3-diketones. koreascience.krresearchgate.net The reaction, conducted in refluxing ethanol, benefits from the use of hydrated ferric sulfate as a reusable and efficient catalyst. koreascience.krresearchgate.net The probable mechanism involves the initial formation of a Knoevenagel condensation product, followed by a Michael addition and subsequent cyclization to yield the final heterocyclic compound. koreascience.kr
Heterogeneous Catalysis utilizing Supported Ferric Sulfate and Iron-Based Materials
The use of heterogeneous catalysts is advantageous for industrial applications due to ease of separation and potential for recycling. researchgate.netmdpi.com Ferric sulfate, either in its hydrated form which can act as a heterogeneous catalyst in certain solvent systems, or supported on various materials, has shown significant promise in this area. koreascience.krresearchgate.net
Hydrated ferric sulfate itself can function as a heterogeneous catalyst due to its insolubility in certain organic solvents like dichloromethane, while being soluble in others such as ethanol. koreascience.kr This unique solubility profile allows for its use in a pseudo-heterogeneous manner, where it catalyzes the reaction in a soluble state and is then precipitated and recovered. koreascience.kr
More conventional heterogeneous catalysts are designed by immobilizing ferric species onto solid supports. While the provided search results focus more on the direct use of hydrated ferric sulfate and other iron-based catalysts rather than the specific synthesis of supported ferric sulfate, the principles of creating such catalysts involve impregnating a porous support material (like silica (B1680970) gel, alumina (B75360), or polymers) with a solution of a ferric salt, followed by drying and calcination to disperse the active iron species on the support surface. nih.govdoi.org The goal is to create stable, recyclable catalysts with high surface area and accessible active sites. mdpi.com
Hydrated ferric sulfate has been identified as an efficient and reusable heterogeneous catalyst for the synthesis of tetrahydroquinoline derivatives via the Povarov reaction. researchgate.netwiley.com This one-pot, three-component reaction typically involves an aromatic amine, an aldehyde, and a cyclic enol ether. researchgate.net The use of hydrated ferric sulfate provides good yields and diastereoselectivity for a wide range of substrates. researchgate.net The catalyst is considered environmentally benign and economically viable due to its recyclability. researchgate.net The Povarov reaction is a formal [4+2] cycloaddition that is effectively promoted by Lewis or Brønsted acids. wiley.com
Another significant application is the per-O-acetylation of sugars, a fundamental transformation in carbohydrate chemistry. researchgate.netuvm.eduresearchgate.net Hydrated ferric sulfate acts as a valuable Lewis acid promoter for this reaction, using acetic anhydride as the acetylating agent. researchgate.netresearchgate.net The reactions are performed under mild conditions, often at room temperature, and are compatible with various acid-labile protecting groups commonly used in carbohydrate synthesis, such as isopropylidene, benzylidene, and trityl groups. researchgate.net The catalyst loading is low, and the work-up procedure is simple, making this a practical and cost-effective method. researchgate.netresearchgate.net
Table 2: Heterogeneous Catalytic Applications of Hydrated Ferric Sulfate
| Reaction | Substrates | Product | Catalyst | Key Features | Reference |
|---|---|---|---|---|---|
| Povarov Reaction | Aromatic Aldehydes, Aromatic Amines, Cyclic Enol Ethers | Tetrahydroquinoline derivatives | Fe₂(SO₄)₃·xH₂O | Reusable catalyst, good yields, diastereoselectivity | researchgate.net |
| Per-O-Acetylation of Sugars | Sugars, Acetic Anhydride | Per-O-acetylated sugars | Fe₂(SO₄)₃·xH₂O | Low catalyst loading, compatible with acid-labile groups, reusable | researchgate.netresearchgate.net |
Mechanistic Investigations of Catalytic Cycles (e.g., Activation of Persulfates)
Ferric sulfate is an effective catalyst for advanced oxidation processes (AOPs), particularly in the activation of persulfate (S₂O₈²⁻) to generate highly reactive sulfate radicals (SO₄•⁻) for the degradation of persistent organic pollutants. researchgate.netmdpi.com The catalytic cycle revolves around the redox couple of iron, Fe(II) and Fe(III). rsc.org
The activation mechanism is initiated by the reaction between ferrous iron [Fe(II)] and the persulfate ion. Fe(II) donates an electron to the persulfate ion, causing the cleavage of the peroxide bond and generating a sulfate radical and a sulfate ion. The Fe(II) is oxidized to ferric iron [Fe(III)] in the process. researchgate.netmdpi.com
Equation 1: Activation of Persulfate by Fe(II) Fe²⁺ + S₂O₈²⁻ → Fe³⁺ + SO₄•⁻ + SO₄²⁻
While Fe(II) is a potent activator, the generated Fe(III) can also participate in the catalytic cycle, although its reaction with persulfate to produce radicals is significantly slower. researchgate.net Fe(III) can react with persulfate to regenerate Fe(II), although this is a less favorable pathway. More importantly, in some systems, Fe(III) can be reduced back to Fe(II) by other species in the solution or through photocatalytic processes, thus continuing the catalytic cycle. rsc.orgmdpi.com
The generated sulfate radicals are powerful oxidizing agents (E⁰ = 2.5–3.1 V) capable of degrading a wide range of organic contaminants. The sulfate radical can also react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), another highly reactive species, especially at neutral or alkaline pH. mdpi.com
Equation 2: Generation of Hydroxyl Radicals SO₄•⁻ + H₂O → HSO₄⁻ + •OH SO₄•⁻ + OH⁻ → SO₄²⁻ + •OH
Environmental and Industrial Applications from an Advanced Research Perspective
Advanced Coagulation-Flocculation Mechanisms in Water and Wastewater Treatment
Ferric sulfate (B86663) nonahydrate is a widely utilized coagulant in water and wastewater treatment due to its effectiveness in removing a broad range of contaminants. Its action is governed by complex physicochemical mechanisms that lead to the destabilization of colloidal particles and their subsequent aggregation into larger, settleable flocs.
Fundamental Principles of Colloid Destabilization
The stability of colloids in water is primarily due to their surface charge, which creates repulsive forces preventing aggregation. fiveable.me Ferric sulfate, an iron-based coagulant, introduces highly charged positive ions (Fe³⁺) into the water. researchgate.net These ions interact with the negatively charged colloidal particles, leading to destabilization through two primary mechanisms:
Charge Neutralization: The trivalent iron ions (Fe³⁺) and their hydrolyzed species effectively neutralize the negative surface charge of colloids. fiveable.memadeeasy.in This reduction in electrostatic repulsion allows the attractive van der Waals forces to predominate, enabling the particles to approach each other and aggregate. madeeasy.in Adsorption of these positive ions onto the colloid surface is a key step in this process. madeeasy.in
Adsorption-Bridging: When ferric sulfate hydrolyzes, it can form polymeric iron species. These polymers can adsorb onto the surface of multiple colloidal particles simultaneously, creating a "bridge" between them. fiveable.meaquavarra.ie This mechanism is particularly significant for polyelectrolytes and can form a loose, interconnected network of flocs. aquavarra.ie Even colloids with the same charge as the polymer can be coagulated through this bridging effect. aquavarra.ie
In addition to these primary mechanisms, sweep coagulation or enmeshment occurs when a high dose of coagulant is used. This leads to the formation of a gelatinous precipitate of ferric hydroxide (B78521), Fe(OH)₃. madeeasy.in As this precipitate settles, it entraps and "sweeps" the colloidal particles out of the suspension. madeeasy.in
Floc Formation Dynamics and Characteristics
Following colloid destabilization, the aggregation of particles into larger structures, known as flocs, is a critical step. The dynamics of floc formation and the resulting characteristics of the flocs significantly influence the efficiency of solid-liquid separation processes like sedimentation and filtration.
The formation of flocs is a dynamic process influenced by factors such as the coagulant dosage, pH, and mixing conditions. slideshare.net Iron-based coagulants like ferric sulfate are known to produce denser and larger flocs compared to some other coagulants, which improves their settling characteristics. researchgate.netnih.gov The process of flocculation can be enhanced by the addition of polymeric flocculants, which promote the linking of destabilized particles. fiveable.me
The characteristics of the flocs, including their density and settling properties, are crucial for effective treatment. Denser flocs settle more rapidly, leading to clearer water. Research has shown that modified ferric sulfate coagulants can produce larger and denser flocs, exhibiting superior coagulation performance. nih.gov The flocculation dynamics can differ based on the dominant coagulation mechanism; for instance, sweep flocculation conditions generally lead to faster flocculation rates than adsorption/destabilization conditions. eeer.org
Impact of Modifiers on Coagulation Performance
The performance of ferric sulfate as a coagulant can be enhanced by the introduction of modifiers such as phosphate (B84403) and silicate (B1173343). These modifiers can alter the chemical structure and properties of the coagulant, leading to improved removal efficiencies.
Phosphate (PO₄³⁻): The addition of phosphate can lead to the formation of Fe-P chemical bonds, facilitating the creation of larger polymer colloids. nih.gov This can improve the stability and aggregating efficiency of the coagulant. nih.gov Studies have shown that polyferric phosphate sulfate (PFPS) can exhibit superior coagulation performance, particularly at higher dosages, through a mechanism of sweeping and entrapment/adsorption. nih.gov
Silicate (SiO₃²⁻): The introduction of polysilicic acid into the structure of ferric coagulants can increase their molecular size and enhance their aggregating power. nih.gov This is attributed to the polysilicic acid preventing the precipitation of iron species and increasing the bridging effect. nih.gov Polyferric silicate sulfate (PFSS) has been shown to have excellent coagulation efficiency, especially at lower dosages, with adsorption between the polysilicic acid and solution particles being the dominant mechanism. nih.gov
Research indicates that both phosphate and silicate modifiers can significantly improve the performance of ferric sulfate-based coagulants, leading to better turbidity and organic matter removal. nih.gov
Removal Efficiencies for Complex Contaminant Matrices
Ferric sulfate nonahydrate is effective in removing a wide array of contaminants from water and wastewater, including Chemical Oxygen Demand (COD), turbidity, phosphorus, and heavy metals. waterpurifyingchemicals.comusalco.com
Phosphorus: Ferric sulfate is an efficient chemical for phosphorus removal. waterpurifyingchemicals.com The Fe³⁺ ions react with water-soluble phosphate to form non-soluble salt precipitates. waterpurifyingchemicals.com Additionally, the hydrolyzed ferric hydroxide flocs can adsorb phosphorus-containing suspended solids. waterpurifyingchemicals.com Research on meat processing wastewater demonstrated that the removal efficiency of total phosphorus is dependent on the flocculant dose. researchgate.net
Heavy Metals: Ferric sulfate is also widely used for the removal of heavy metals from industrial wastewater. waterpurifyingchemicals.comusalco.com The precipitation of ferric hydroxide at appropriate pH levels facilitates the co-precipitation and adsorption of heavy metal ions. The addition of modifiers to ferric sulfate can further enhance heavy metal removal. For instance, a modified polysilicate aluminum ferric sulfate coagulant achieved a removal rate of 80.5% for Cadmium (Cd²⁺) from heavy metal flue gas wastewater. eeer.org
The following table summarizes the removal efficiencies of various contaminants using ferric sulfate and its modified forms based on different research findings.
| Contaminant | Type of Water/Wastewater | Coagulant | Removal Efficiency | Reference |
| COD | Abattoir Wastewater | Ferric Sulfate | More effective than alum and ferric chloride | researchgate.net |
| COD | Vegetable Oil Refining Wastewater | Ferric Sulfate (part of a larger treatment system) | 92-96% | researchgate.net |
| COD | High-Viscosity Oil Refining Wastewater | Polymer Silicate Phosphate Ferric Sulfate (PSPFS) | Significantly better than reference flocculants | researchgate.net |
| Turbidity | Municipal Wastewater | Lignin-METAC with Alum | 44% organic content reduction | researchgate.net |
| Turbidity | Algae-Containing Water | Polymeric Silicate Zinc Ferric Sulfate | 98.7% (Chlorophyll a) | eeer.org |
| Phosphorus | Meat Processing Wastewater | Ferric Sulfate | Dependent on dose | researchgate.net |
| Phosphorus | Municipal Wastewater | FeCl₃–AlCl₃ and FeSO₄–Al₂(SO₄)₃ | 91.31% (at pH 5) and 86.82% (at pH 7) | mdpi.com |
| Heavy Metals (Cd²⁺) | Heavy Metal Flue Gas Wastewater | Polysilicate Aluminum Ferric Sulfate (PSAF) with surfactant | 80.5% | eeer.org |
| Antimony (Sb) | Wastewater | Polymeric Ferric Sulfate (PFS) | 95% removal of Sb(III) at 60 mg/L | mdpi.com |
Hydrometallurgical Processes and Resource Recovery
Beyond water treatment, ferric sulfate plays a crucial role in hydrometallurgical processes, particularly in the extraction of metals from ores.
Leaching Technologies for Sulfidic Ores and Concentrates
Acidic ferric sulfate leaching is a significant hydrometallurgical technique for recovering copper from sulfidic ores and concentrates, such as chalcopyrite. google.commdpi.com This process offers an alternative to conventional smelting, with potential technological and cost advantages. google.com
CuFeS₂ + 2Fe₂(SO₄)₃ → CuSO₄ + 5FeSO₄ + 2S
A critical aspect of this technology is the regeneration of the ferric sulfate leachant. The ferrous ions (Fe²⁺) produced during leaching are re-oxidized to ferric ions (Fe³⁺), often through electrolysis, and recycled back to the leaching stage. google.com This creates a closed-loop system that minimizes the need for additional reagents. google.com
Research has shown that factors such as particle size and the presence of other ions can significantly impact the efficiency of the leaching process. Fine grinding of the ore concentrate to a particle size of one micron or less can enhance the leaching rate. google.com However, high concentrations of iron in the leach solution can sometimes hinder copper extraction, possibly due to the formation of passivating layers like jarosite on the mineral surface. saimm.co.za The presence of chloride ions has been shown to enhance copper extraction in some cases. mdpi.com
The following table presents a summary of findings from various studies on the ferric sulfate leaching of copper sulfide (B99878) ores.
| Ore Type | Key Process Parameters | Observed Outcome | Reference |
| Chalcopyrite Concentrate | Fine grinding to <1 micron, Acidic ferric sulfate solution | Effective copper recovery in a closed-loop system | google.com |
| Primary Copper Sulfides | High total iron concentration (3.6 to 38 g/L) | Reduced copper extraction, potentially due to passivation | saimm.co.za |
| Primary Copper Sulfide Ore | Leaching with ferric sulfate and sodium chloride | Higher copper extraction in chloride media compared to sulfate media alone | mdpi.com |
| Chalcopyrite | Silver-catalyzed acidic ferric sulfate leaching | Silver addition significantly promoted copper extraction | murdoch.edu.au |
Regeneration of Heap Leach Liquors
Ferric sulfate plays a crucial role in various hydrometallurgical processes, particularly in the leaching of sulfide minerals. sgs.com In heap leaching operations for base metals like copper and zinc, ferric sulfate acts as a primary oxidant. sgs.com The ferric ion (Fe³⁺) oxidizes the metal sulfides, bringing the target metals into solution. sgs.com
A critical aspect of the economic and environmental viability of these processes is the regeneration of the ferric sulfate within the leach solution. As the ferric ions are consumed in the oxidation process, they are reduced to ferrous ions (Fe²⁺). To maintain the leaching efficiency, this ferrous iron must be re-oxidized back to ferric iron. This regeneration can be accomplished through several methods, including:
In-situ regeneration: This can be achieved by supplying air or oxygen to the leaching medium, which facilitates the re-oxidation of ferrous to ferric ions. researchgate.net Studies have shown that the in-situ regeneration of Fe(III) can significantly improve the leaching of metals like copper. researchgate.net
Biogenic oxidation: Certain iron-oxidizing microorganisms can be utilized to catalyze the oxidation of ferrous to ferric ions, offering a more environmentally friendly approach to regeneration. researchgate.net
The ability to effectively regenerate the ferric sulfate lixiviant is a key factor in the design and operation of hydrometallurgical circuits that rely on this chemistry. sgs.comresearchgate.net
Control and Management of Iron-Containing Acidic Mine Wastewater
Acid mine drainage (AMD), also known as acid rock drainage (ARD), is a significant environmental challenge for the mining industry worldwide. scielo.org.cowikipedia.org It is formed when sulfide minerals, particularly pyrite (B73398) (FeS₂), are exposed to water and oxygen, leading to the generation of acidic, sulfate-rich water containing high concentrations of dissolved metals. scielo.org.coresearchgate.net
Ferric sulfate is a key chemical species in both the formation and treatment of AMD. The oxidation of pyrite initially produces ferrous ions (Fe²⁺), which are then oxidized to ferric ions (Fe³⁺). wikipedia.org This ferric iron can then precipitate as ferric hydroxide [Fe(OH)₃] at pH values between 2.3 and 3.5, further contributing to the acidity of the water. mdpi.com
From a management perspective, ferric sulfate is utilized as a coagulant in the treatment of mining wastewater. einpresswire.comchemifloc.ie Its application aids in the removal of suspended solids, heavy metals, and other contaminants through coagulation and flocculation, followed by precipitation. einpresswire.comalarcorp.com Research indicates that ferric sulfate is particularly effective in treating the acidic effluents characteristic of AMD, outperforming other coagulants like aluminum sulfate in these conditions. einpresswire.com It leads to more complete precipitation of iron, arsenic, and phosphates, while also generating less sludge with faster settling times. einpresswire.com
Base Metal Recovery from Industrial Waste Streams (e.g., Printed Circuit Board Leachate)
The recycling of electronic waste, such as printed circuit boards (PCBs), is an increasingly important source of secondary raw materials, including valuable base metals like copper. mdpi.com Ferric sulfate has emerged as an effective lixiviant (leaching agent) for the extraction of these metals from crushed and powdered PCBs. researchgate.netmdpi.com
Research has demonstrated that acidic ferric sulfate solutions can achieve high extraction rates for copper from PCBs. researchgate.net The leaching process involves the oxidation of metallic copper by ferric ions. mdpi.com Key parameters influencing the efficiency of this process include:
Ferric sulfate concentration: Higher concentrations generally lead to increased leaching yields. For instance, increasing the ferric sulfate concentration from 10 mM to 1000 mM has been shown to significantly increase copper leaching from PCBs. mdpi.com
Temperature and agitation: These factors also play a role in the kinetics of the leaching reaction. researchgate.netmdpi.com
One of the challenges in using ferric sulfate for this purpose is the subsequent recovery of the target metals from the iron-rich leachate. researchgate.net However, selective precipitation methods can be employed to separate the desired metals, such as precipitating copper as copper sulfide. mdpi.com
Table 1: Effect of Ferric Sulfate Concentration on Copper Leaching from PCBs
| Ferric Sulfate Concentration (mM) | Copper Leaching Yield (%) |
|---|---|
| 10 | 25 (±8) |
| 1000 | 99 (±6) |
This table is interactive. Click on the headers to sort the data.
Soil Remediation and Environmental Geochemistry
Chemical Immobilization of Heavy Metals (e.g., Lead, Cadmium) and Metalloids (e.g., Arsenic) in Contaminated Soils
Ferric sulfate is a promising amendment for the in-situ chemical immobilization of heavy metals and metalloids in contaminated soils. nih.govresearchgate.net This remediation technique aims to reduce the mobility and bioavailability of contaminants, thereby minimizing their potential to enter the food chain or leach into groundwater. nih.govresearchgate.net
Lead (Pb) and Arsenic (As) Co-contamination:
Studies have shown that ferric sulfate can be highly effective in immobilizing both lead and arsenic in co-contaminated soils, such as those impacted by smelting activities. nih.gov The primary mechanism for lead immobilization is the formation of plumbojarosite (PbFe₆(SO₄)₄(OH)₁₂), a highly insoluble and stable mineral. nih.gov This process is favored under low pH (<3.0) and high sulfate conditions, which are created by the addition of ferric sulfate. nih.gov
For arsenic, immobilization is achieved through its strong affinity for iron oxides and the formation of ferric arsenate precipitates. manchester.ac.ukresearchgate.net Research has demonstrated significant reductions in the bioaccessibility of both lead and arsenic in soils treated with ferric sulfate. nih.gov
Cadmium (Cd) Immobilization:
While ferric sulfate is highly effective for lead and arsenic, its application for cadmium immobilization can be more complex. In some cases, the addition of ferric sulfate has been shown to reduce the bioavailability of cadmium. researchgate.netmdpi.com However, the decrease in soil pH caused by ferric sulfate can sometimes increase the mobility of cadmium. mdpi.com Therefore, the effectiveness of ferric sulfate for cadmium immobilization can be site-specific and may require combination with other amendments. researchgate.netmdpi.com
Table 2: Reduction in Bioaccessibility of Lead and Arsenic with Ferric Sulfate Treatment
| Contaminant | Treatment | Gastric Phase Bioaccessibility Reduction (%) | Intestinal Phase Bioaccessibility Reduction (%) |
|---|---|---|---|
| Lead (Pb) | 0.6M Ferric Sulfate | 87.4 | 93.9 |
| Arsenic (As) | 0.6M Ferric Sulfate | Significant Reduction | Significant Reduction |
This table is interactive. Click on the headers to sort the data.
Role in Soil pH Regulation and Nutrient Speciation
The application of ferric sulfate to soil has a direct impact on its pH. Being an acidic salt, its addition leads to a decrease in soil pH. usda.govscientific.net This pH-modifying property is a key factor in its use for both soil remediation and agricultural applications. usda.govwikipedia.org
The change in soil pH directly influences the speciation and bioavailability of various nutrients and contaminants in the soil. cabidigitallibrary.orgtandfonline.com
Increased Metal Solubility: A decrease in soil pH generally increases the solubility of many heavy metals, such as zinc and manganese. usda.gov This can be a desirable effect in the context of phytoextraction, where the goal is to enhance the uptake of metals by plants. usda.gov
Nutrient Availability: The speciation of essential plant nutrients is also pH-dependent. While lowering the pH can increase the availability of some micronutrients, it can also have complex effects on the availability of macronutrients. For example, while some studies show an increase in total phosphorus after ferrous sulfate application, the interactions are complex and depend on various soil factors. mdpi.com
Arsenic and Cadmium Speciation: The behavior of arsenic and cadmium is particularly sensitive to pH changes. A decrease in soil pH can reduce the mobility of arsenic but may increase the mobility of cadmium. mdpi.com This highlights the need for careful management when using ferric sulfate in co-contaminated soils.
Integration with Phytoremediation Strategies
Ferric sulfate can be integrated with phytoremediation, a plant-based remediation technology, to enhance the cleanup of contaminated soils. usda.govnih.gov Phytoremediation strategies include phytoextraction (uptake of contaminants by plants) and phytostabilization (immobilization of contaminants in the root zone). frontiersin.org
The role of ferric sulfate in assisted phytoremediation can be twofold:
Enhanced Phytoextraction: By lowering the soil pH, ferric sulfate can increase the solubility and bioavailability of certain heavy metals, making them more available for uptake by hyperaccumulating plants. usda.gov This can accelerate the phytoextraction process. Studies have shown that the application of ferrous sulfate (a related iron salt) can increase the solubility of copper, zinc, and manganese in contaminated soils, potentially enhancing their removal by plants like mustard (Brassica juncea). usda.gov
Enhanced Phytostabilization: In the case of contaminants like arsenic, ferric sulfate can be used to immobilize the metalloid in the soil, reducing its toxicity to plants and preventing its translocation to the above-ground parts. researchgate.netnih.gov This approach, often used in combination with amendments like biochar, aims to establish a stable plant cover on contaminated sites, preventing erosion and the further spread of contaminants. nih.gov The iron plaque that can form on the roots of plants grown in iron-rich conditions can also play a role in immobilizing arsenic and other metals. mdpi.com
The combination of chemical amendments like ferric sulfate with phytoremediation offers a synergistic approach to managing contaminated sites, leveraging both chemical and biological processes for effective remediation. researchgate.netnih.gov
Precursor for Advanced Inorganic Material Synthesis
This compound serves as a critical iron source in the synthesis of a variety of advanced inorganic materials. Its utility stems from its reactivity and ability to provide ferric ions (Fe³⁺) under controlled reaction conditions. Researchers have extensively utilized this compound to fabricate materials with tailored properties for specific industrial and environmental applications.
Synthesis of Iron Oxide Pigments (e.g., Hematite (B75146) Nanoparticles)
Ferric sulfate is a key precursor in the production of iron oxide pigments, which are valued for their color, stability, and low toxicity. google.comresearchgate.net The specific polymorph of iron oxide, which determines the pigment's color, can be controlled by the synthesis conditions. researchgate.net Hematite (α-Fe₂O₃), in particular, is a widely synthesized red pigment. google.com
Advanced research focuses on controlling the particle size and morphology of these pigments, as these characteristics significantly influence their optical properties and performance. The mechanochemical synthesis approach, for instance, has been explored to produce hematite nanoparticles. In this method, changing the iron precursor, such as from ferric chloride to ferric sulfate or ferric nitrate (B79036), directly influences the shape of the resulting nanoparticles, yielding hexagonal and spherical-like morphologies, respectively. rsc.org
The thermal decomposition of ferric sulfate is a common route for pigment production. By carefully controlling the calcination temperature, different shades of pigments can be obtained. For example, using iron (III) sulfate and calcining at 300 °C, 600 °C, and 1000 °C can produce yellow, red, and violet pigments, respectively. researchgate.net This demonstrates the versatility of ferric sulfate in creating a palette of inorganic colors. A process involving the roasting of ferrous sulfate, which is then converted to ferric oxide, allows for the creation of high-quality red pigments with tints ranging from orange-red to purplish-red. google.com
Table 1: Influence of Iron Precursor and Synthesis Method on Hematite Nanoparticle Morphology
| Iron Precursor | Synthesis Method | Resulting Nanoparticle Shape | Reference |
|---|---|---|---|
| Ferric sulfate hydrate (B1144303) | Mechanochemical (LAG) | Hexagonal | rsc.org |
| Ferric nitrate nonahydrate | Mechanochemical (LAG) | Spherical-like | rsc.org |
| Iron (III) sulfate | Thermal Decomposition (600 °C) | Red Pigment (Hematite) | researchgate.net |
This table illustrates how the choice of iron precursor and synthesis technique can be used to control the physical characteristics of the resulting iron oxide pigments.
Controlled Synthesis of Magnetic Iron Oxide Nanoparticles (e.g., Fe₃O₄)
Ferric sulfate is an essential precursor in the synthesis of magnetic iron oxide nanoparticles, particularly magnetite (Fe₃O₄). These nanoparticles have applications in data storage, catalysis, and biomedicine. The key to their functionality lies in the precise control over their size, shape, and magnetic properties during synthesis. tandfonline.comresearchgate.net
A prevalent method for synthesizing magnetite nanoparticles is the co-precipitation of ferric and ferrous salts from an aqueous solution. mdpi.com Ferric sulfate is often used as the Fe³⁺ source in conjunction with a ferrous salt like ferrous sulfate heptahydrate (FeSO₄·7H₂O). nih.govrsc.orgresearchgate.net The hydrothermal method is another widely used technique where a suspension of iron hydroxides, derived from precursors including ferric sulfate, is heated under pressure. tandfonline.comresearchgate.nettandfonline.com
Research has shown that the synthesis parameters are critical for controlling the final product. For instance, a novel hydrothermal method involving the sequential formation of iron hydroxide precipitates, where a ferric sulfate solution is added to a ferrous hydroxide suspension, can produce fine, ferromagnetic magnetite nanoparticles with a median size of 8.5 nm. tandfonline.comresearchgate.nettandfonline.com This is a significant reduction compared to the 38.6 nm particles produced by conventional co-precipitation routes. researchgate.nettandfonline.com The morphology of the nanoparticles can also be controlled; using ferrous sulfate heptahydrate as the iron source in a modified solvothermal method can yield cubic and octahedral Fe₃O₄ nanoparticles by varying the concentration of the capping agent, potassium hydroxide. nih.govrsc.orgresearchgate.net
Table 2: Comparison of Synthesis Methods for Magnetic Iron Oxide Nanoparticles
| Synthesis Method | Iron Precursors | Key Findings | Resulting Particle Size/Shape | Reference |
|---|---|---|---|---|
| Sequential Precipitation & Hydrothermal | Ferric sulfate, Ferrous hydroxide | Formation sequence and supersaturation are crucial for size control. | 8.5 nm (median size) | researchgate.nettandfonline.com |
| Conventional Co-precipitation | Ferric and Ferrous salts | Standard method, often results in larger particles. | 38.6 nm (median size) | researchgate.nettandfonline.com |
| Modified Solvothermal | Ferrous sulfate heptahydrate, KOH | Shape can be controlled by varying capping agent concentration. | Cubes, Octahedra (200-300 nm) | nih.govrsc.orgresearchgate.net |
This table summarizes various research findings on the synthesis of magnetite nanoparticles, highlighting the role of ferric sulfate and other precursors in controlling the final material's properties.
Development of Iron-Incorporated Zeolites and Other Framework Materials
Ferric sulfate is utilized as an iron source for the synthesis of iron-incorporated zeolites, which are crystalline aluminosilicates with a porous structure. Incorporating iron into the zeolite framework imparts catalytic or adsorptive properties not present in the parent material. eeer.orgmdpi.com These modified zeolites are investigated for applications such as nutrient removal from water and as catalysts in various chemical reactions. eeer.orguu.nl
Iron can be introduced into the zeolite structure through several methods, including hydrothermal synthesis where the iron source is added to the initial synthesis gel, or through post-synthesis modification like ion exchange. eeer.orguu.nl In hydrothermal synthesis, iron salts like iron (III) sulfate are added to a solution containing silica (B1680970) and alumina (B75360) sources before crystallization. uu.nl This method aims to substitute aluminum or silicon atoms in the zeolite framework with iron atoms.
For example, FeZSM-5, a type of iron-containing zeolite, has been prepared via hydrothermal synthesis using iron (III) sulfate as the Fe source. uu.nl The resulting material shows catalytic activity in selective oxidation reactions. uu.nl In other studies, natural zeolites have been modified using iron sulfate solutions via ion exchange to enhance their capacity for removing pollutants. mdpi.com The specific iron species formed within the zeolite—whether isolated ions, oligomeric clusters, or larger oxide particles—depends on the preparation method and conditions, and determines the material's catalytic and adsorptive behavior. mdpi.com
Table 3: Methods for Incorporating Iron into Zeolites Using Sulfate Precursors
| Zeolite Type | Iron Precursor | Incorporation Method | Key Outcome | Reference |
|---|---|---|---|---|
| ZSM-5 | Iron (III) sulfate | Hydrothermal Synthesis | Incorporation of Fe into the zeolite framework for catalytic applications. | uu.nl |
| Natural Mordenite | Ferrous sulfate (FeSO₄) | Ion Exchange | Formation of dispersed cationic iron species within the zeolite. | mdpi.com |
This table outlines different methodologies for creating iron-incorporated zeolites, noting the precursor used and the resulting properties of the material.
Conclusions and Future Research Trajectories
Current State of Academic Understanding of Ferric Sulfate (B86663) Nonahydrate
Ferric sulfate nonahydrate, Fe₂S(O₄)₃·9H₂O, is a well-established inorganic compound with a significant history of use in various industrial and environmental applications. The current academic understanding of this compound is built upon a solid foundation of its fundamental chemical and physical properties. It is recognized as a yellow crystalline solid that is highly soluble in water. getwsu.com The hydrated forms are more common than the anhydrous form, with the nonahydrate, known mineralogically as coquimbite, being one of the most frequently encountered. wikipedia.org
In aqueous solutions, the chemistry of ferric sulfate is complex. While the solid-state crystalline forms are well-defined through techniques like X-ray crystallography, the nature of the species in solution is less certain. wikipedia.org It is generally understood to form various aquo-hydroxo complexes, such as [Fe(H₂O)₆]³⁺ and [Fe(H₂O)₅(OH)]²⁺, which play a crucial role in its chemical reactivity. wikipedia.org The ferric ions (Fe³⁺) in these complexes possess a high-spin d⁵ electronic configuration, rendering them paramagnetic. wikipedia.org
The principal application of ferric sulfate is in water and wastewater treatment, where it functions as a highly effective coagulant. getwsu.comnih.gov Its mechanism involves the hydrolysis of the Fe³⁺ ions, which leads to the formation of insoluble iron hydroxides. These precipitates entrap and co-precipitate suspended particles, colloids, phosphorus, and even heavy metals, facilitating their removal from the water. getwsu.com Recent studies have specifically highlighted its efficacy in removing harmful cyanobacterial blooms and their associated toxins from water bodies. mdpi.comnih.govresearchgate.net
Beyond water treatment, ferric sulfate serves as a mordant in the dyeing industry, a catalyst in certain chemical reactions, and has applications in the pickling of metals. nih.govnih.gov It is also used as a soil conditioner. nih.gov In medicine, particularly in dentistry and dermatology, it functions as a hemostatic agent. Its mechanism of action is understood to be the chemical reaction between the acidic ferric sulfate and blood proteins, forming a ferric ion-protein complex that mechanically seals damaged blood vessels. nih.govdrugbank.com
The thermal decomposition of this compound is known to proceed through dehydration followed by the release of sulfur dioxide and sulfur trioxide at higher temperatures, ultimately yielding reddish-brown iron(III) oxide. Furthermore, the synthesis of ferric sulfate is typically achieved on a large scale by oxidizing hot solutions of ferrous sulfate with an oxidizing agent, such as hydrogen peroxide, in the presence of sulfuric acid. wikipedia.org
| Property | Value |
| Chemical Formula | Fe₂(SO₄)₃·9H₂O |
| Molar Mass | 562.00 g/mol |
| Appearance | Yellowish crystalline solid |
| Solubility in Water | Highly soluble |
| Primary Use | Coagulant in water treatment |
| Mineral Form | Coquimbite |
Identified Gaps and Emerging Challenges in Fundamental and Applied Research
Despite its widespread use, significant gaps and challenges remain in the scientific understanding and application of this compound. A primary challenge lies in the incomplete understanding of its speciation and reaction mechanisms in complex aqueous environments. The "often less certain" nature of its aquo-hydroxo complexes in solution points to a fundamental gap that hinders the precise prediction and optimization of its performance, particularly in multicomponent systems like industrial wastewater or natural water bodies. wikipedia.org
In the realm of synthesis, a key challenge is achieving high purity and controlled properties when using industrial waste streams as iron sources. wikipedia.org While sustainable, these routes can introduce impurities that affect the final product's performance and stability. Furthermore, conventional synthesis methods, such as the oxidation of ferrous sulfate, can be slow or result in incomplete conversion. matec-conferences.orgsciencemadness.org The use of highly stable iron sources like calcined ferric oxide presents its own challenge due to the material's chemical inertness. sciencemadness.org
From an application perspective, challenges emerge in its use for water remediation. While effective at removing cyanobacteria, the coagulation process can sometimes cause cell lysis, leading to the release of intracellular toxins into the water, which complicates treatment. mdpi.comnih.govresearchgate.net In hydrometallurgical applications, such as the leaching of minerals, the hydrolysis of ferric sulfate at elevated temperatures can lead to the formation of undesirable precipitates like basic iron sulfate. These precipitates can interfere with processes like gold recovery from refractory ores. researchgate.net
Key Directions for Future Scientific Investigations
To address the identified gaps and overcome the current challenges, future research on this compound should focus on several key directions. These include the development of advanced synthesis and characterization methods, a deeper mechanistic understanding of its reactions, and an expansion of its application scope.
Development of Novel and Sustainable Synthesis Routes with Tailored Properties
Future research should prioritize the development of more sustainable and controlled synthesis methods. A promising avenue is the expansion of bioproduction processes, utilizing microorganisms like Acidithiobacillus ferrooxidans to oxidize ferrous sulfate from waste streams such as sewage sludge or acid mine drainage. nih.gov This approach offers a potentially cost-effective and environmentally friendly alternative to conventional chemical oxidation. nih.gov Further investigation is needed to optimize bioreactor conditions and scale up this technology.
Another key direction is the refinement of crystallization processes from industrial waste solutions, such as those from pyrite (B73398) oxidation, to recover high-purity ferric sulfate hydrates. uctm.eduresearchgate.net Research should focus on controlling crystallization parameters to tailor the physical properties of the final product, such as particle size and morphology, which can influence its reactivity and handling. Additionally, developing novel catalytic systems for the oxidation of ferrous sulfate, perhaps using more efficient and environmentally benign catalysts, could significantly improve synthesis efficiency. google.compatsnap.com
Advanced Characterization under Operando and Real-World Environmental Conditions
A critical frontier for research is the characterization of ferric sulfate and its reactive species under real-world conditions. The application of advanced operando techniques is essential. For instance, techniques like operando X-ray Absorption Spectroscopy (XAS) and Mössbauer spectroscopy, which have been successfully used to study other iron-based electrocatalysts, could provide unprecedented insight into the changes in the oxidation state and coordination environment of iron during coagulation or catalytic processes. researchgate.netacs.org
Studying the behavior of ferric sulfate in complex matrices that simulate natural water or industrial effluents is also crucial. This includes investigating its interactions with natural organic matter, various inorganic ions, and biological macromolecules. Characterizing the structure of amorphous iron sulfates, which can form under certain environmental conditions (e.g., rapid evaporation), is another important area, with implications for geochemistry and even planetary science. nih.govnih.gov
Deeper Mechanistic Elucidation of Complex Interfacial and Solution Reactions
Achieving a more profound understanding of the reaction mechanisms of ferric sulfate is paramount. This involves detailed kinetic and mechanistic studies of its hydrolysis and polymerization in solution to better predict the formation and properties of the resulting flocculants. researchgate.net Investigating the interfacial reactions between the formed iron hydroxide (B78521) precipitates and target pollutants (e.g., heavy metals, organic molecules, microbial cells) will enable the design of more efficient remediation strategies.
Furthermore, elucidating the precise mechanism of interaction between sulfate ions and the iron catalytic cycle in AOPs is critical for overcoming the inhibitory effects. semanticscholar.org This requires sophisticated spectroscopic and computational modeling studies to understand the structure and reactivity of the various iron-sulfate complexes in solution. A deeper understanding of the fundamental electron transfer processes in reactions where ferric sulfate acts as an oxidant, such as in the leaching of sulfide (B99878) minerals, will also drive innovation in hydrometallurgy. semanticscholar.org
Exploration of Expanded Scope of Catalytic and Environmental Remediation Applications
Finally, future research should aim to broaden the application portfolio of this compound. There is significant untapped potential for hydrated ferric sulfate as a mild, inexpensive, and reusable Lewis acid catalyst in organic synthesis. Its demonstrated efficacy in promoting reactions like O-glycosylations and the synthesis of complex heterocyclic compounds suggests a wide scope for further exploration in green chemistry. researchgate.netresearchgate.net
In environmental remediation, its role in AOPs should be further developed. For instance, its use in catalytic ozonation for the degradation of persistent organic pollutants like synthetic dyes has shown promise. mdpi.com Research should focus on optimizing these systems and exploring their application for a wider range of contaminants. Combining ferric sulfate with other treatment technologies, such as persulfate activation or photocatalysis, could lead to synergistic effects and more powerful remediation tools. The development of biogenic ferric sulfate for in-situ remediation of contaminated sites, such as for the removal of heavy metals from sludge, represents a sustainable application that merits significant further investigation. nih.gov
Integrated Experimental and High-Throughput Computational Approaches for Materials Discovery and Process Optimization
The traditional Edisonian approach to materials science, relying on trial-and-error, is gradually being superseded by a more integrated and accelerated methodology that combines computational modeling with experimental validation. youtube.com This paradigm shift, often referred to as materials informatics, is particularly relevant to the study and application of compounds like this compound. By synergistically employing high-throughput computational screening and targeted experimental synthesis and characterization, researchers can more efficiently discover new materials with tailored properties and optimize the processes for their production.
Materials Discovery
High-throughput computational screening has emerged as a powerful tool for the accelerated discovery of novel materials. rsc.orgaps.orgaps.orgrsc.org This approach involves the use of computational methods, such as Density Functional Theory (DFT), to predict the properties of a vast number of candidate materials from large structural databases. aps.orgaps.org For instance, in the context of this compound, a high-throughput screening could be designed to explore the effects of substituting iron with other transition metals or modifying the hydration state to create novel salt hydrates with enhanced catalytic or magnetic properties.
The general workflow for such a computational screening would involve:
Library Generation: Creating a virtual library of candidate structures based on this compound, including variations in elemental composition and crystal structure.
Property Prediction: Using DFT calculations to predict key properties of each candidate material, such as formation energy, bandgap, magnetic moment, and catalytic activity for specific reactions.
Screening and Down-selection: Applying a set of performance criteria to filter the library and identify a smaller subset of promising candidates for experimental synthesis.
Machine learning models can be trained on the data generated from these high-throughput calculations to further accelerate the screening process. aps.org These models can learn the complex relationships between the structure and properties of the materials, enabling the rapid prediction of properties for new candidate structures without the need for computationally expensive DFT calculations.
The most promising candidates identified through computational screening are then synthesized and characterized experimentally to validate the theoretical predictions. This iterative feedback loop between computation and experimentation is crucial for refining the computational models and guiding the discovery of new materials with desired functionalities.
Table 1: Hypothetical High-Throughput Computational Screening of Doped this compound for Catalytic Activity This table presents hypothetical data for illustrative purposes.
| Dopant (M) in Fe2-xMx(SO4)3·9H2O | Predicted Formation Energy (eV/atom) | Predicted Band Gap (eV) | Predicted Adsorption Energy of CO (eV) | Experimental Validation |
|---|---|---|---|---|
| None (Pure) | -2.5 | 3.1 | -0.8 | Baseline |
| Co (x=0.25) | -2.6 | 2.8 | -1.2 | Synthesized |
| Ni (x=0.25) | -2.4 | 2.9 | -1.0 | Synthesized |
| Cu (x=0.25) | -2.7 | 2.5 | -1.5 | Pending |
| Mn (x=0.25) | -2.5 | 3.0 | -0.9 | Pending |
Process Optimization
Integrated experimental and computational approaches are also highly effective for optimizing the synthesis and processing of this compound. The production of ferric sulfate often involves the oxidation of ferrous sulfate. matec-conferences.orgresearchgate.net Mathematical modeling of this oxidation process can provide valuable insights into the reaction kinetics and help identify the optimal conditions for maximizing the yield and purity of the final product. matec-conferences.orgresearchgate.net
For example, a study on the oxidation of ferrous sulfate in the presence of air demonstrated the use of a mathematical model to describe the concentration profiles of the reactants and products over time. matec-conferences.orgresearchgate.net The model was validated by experimental data, and the agreement between the predicted and experimental results confirmed the proposed reaction mechanism. matec-conferences.orgresearchgate.net This type of process modeling allows for the systematic investigation of various process parameters, such as temperature, pH, and reactant concentrations, to determine their impact on the reaction rate and efficiency.
Machine learning can further enhance process optimization by analyzing large datasets from experiments and plant operations. osti.govresearchgate.net By identifying complex patterns and correlations that may not be apparent through traditional modeling techniques, machine learning algorithms can suggest novel process conditions to improve performance, reduce costs, and minimize environmental impact. osti.govresearchgate.net For instance, a machine learning model could be trained on historical data from a ferric sulfate production plant to predict the final product quality based on the initial raw material properties and process parameters. This predictive capability would enable proactive adjustments to the process to ensure consistent product quality.
The integration of computational fluid dynamics (CFD) simulations with experimental studies can also provide a deeper understanding of the transport phenomena and mixing characteristics within the reactors used for ferric sulfate synthesis. This knowledge is crucial for designing more efficient reactors and scaling up the production process.
Table 2: Experimental vs. Model-Predicted Ferrous Sulfate Conversion Based on data from studies on ferrous sulfate oxidation.
| Time (hours) | Experimental Fe2+ Conversion (%) | Model Predicted Fe2+ Conversion (%) | Deviation (%) |
|---|---|---|---|
| 1 | 25.3 | 26.1 | -3.16 |
| 2 | 45.8 | 47.2 | -3.06 |
| 3 | 62.1 | 63.5 | -2.25 |
| 4 | 75.4 | 76.8 | -1.86 |
| 5 | 85.2 | 86.3 | -1.29 |
Q & A
Basic: What are the standard laboratory synthesis methods for ferric sulfate nonahydrate, and how are they validated?
This compound (Fe₂(SO₄)₃·9H₂O) is typically synthesized by reacting ferric hydroxide or ferrous sulfate with concentrated sulfuric acid under controlled conditions. For example, boiling ferrous sulfate (FeSO₄) with sulfuric acid (H₂SO₄) in the presence of an oxidizing agent (e.g., hydrogen peroxide) facilitates the oxidation of Fe²⁺ to Fe³⁺, yielding the hydrated ferric sulfate . Validation involves verifying the product’s purity via inductively coupled plasma optical emission spectrometry (ICP-OES) for iron content and thermogravimetric analysis (TGA) to confirm the nonahydrate form by measuring mass loss at ~175°C (dehydration temperature) .
Advanced: How can experimental parameters be optimized for high-yield synthesis of this compound?
Optimization requires systematic variation of factors such as acid concentration, reaction temperature, and stoichiometric ratios. Response surface methodology (RSM) combined with central composite design (CCD) can model interactions between variables. For instance, increasing sulfuric acid concentration beyond 70% may improve yield but risks side reactions, necessitating kinetic studies to balance efficiency and purity .
Basic: Which characterization techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- X-ray diffraction (XRD) to confirm crystalline structure (e.g., characteristic peaks at 2θ = 16.5°, 25.3°, and 31.7°) .
- Fourier-transform infrared spectroscopy (FTIR) to identify sulfate (SO₄²⁻) stretching bands at 1100–1200 cm⁻¹ .
- Thermogravimetric analysis (TGA) to validate hydration states by observing stepwise mass loss corresponding to water molecules .
Advanced: How does hygroscopicity impact the stability of this compound in long-term storage, and what mitigation strategies exist?
The nonahydrate form is hygroscopic and prone to deliquescence under high humidity, leading to inconsistent reactivity. Stability studies recommend storage in desiccators with silica gel or anhydrous calcium chloride. For experiments requiring precise hydration states, pre-drying at 40°C for 24 hours ensures reproducible baseline conditions .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Critical practices include:
- Using eye wash stations and emergency showers for accidental exposure .
- Wearing nitrile gloves and lab coats to prevent skin contact, as Fe³⁺ ions can cause irritation .
- Monitoring airborne concentrations with NIOSH-approved sensors to ensure levels remain below the recommended 1 mg/m³ threshold .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different studies?
Discrepancies often arise from variations in water purity, temperature, or hydration states. To address this:
- Replicate experiments using ultrapure water (18.2 MΩ·cm) and controlled temperatures (e.g., 25°C ± 0.1°C).
- Cross-validate results with ion chromatography to quantify sulfate ions and ensure no counterion interference .
Basic: What analytical methods are recommended for assessing the purity of this compound?
- Atomic absorption spectroscopy (AAS) or ICP-OES for quantifying Fe³⁺ content.
- Ion-selective electrodes (ISE) to detect sulfate impurities.
- Karl Fischer titration to measure residual moisture and confirm nonahydrate stoichiometry .
Advanced: What role does this compound play in adsorption studies, and how is its performance modeled?
In heavy metal adsorption, Fe₂(SO₄)₃·9H₂O-derived iron oxides are used as adsorbents. Langmuir and Freundlich isotherm models are applied to assess monolayer vs. multilayer adsorption, while pseudo-second-order kinetics describe reaction rates. Parameters like pH (optimal range: 4–6) and adsorbent dosage are optimized using CCD-RSM .
Basic: How is this compound utilized as a precursor in nanomaterial synthesis?
It serves as an iron source in hydrothermal synthesis of α-Fe₂O₃ nanoparticles. For example, dissolving Fe₂(SO₄)₃·9H₂O in deionized water at 180°C for 12 hours yields hematite nanoparticles, with size controlled via pH adjustment (e.g., pH 9–11) .
Advanced: What strategies ensure reproducibility in studies involving this compound under varying experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
